![molecular formula C20H22FN3O B7564879 2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole](/img/structure/B7564879.png)
2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FMPD and has a molecular formula of C22H24FN3O. In
Wirkmechanismus
The mechanism of action of 2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole involves its ability to selectively bind to dopamine D3 receptors. This binding leads to the inhibition of dopamine signaling in the brain, which can have various effects depending on the specific application. For example, in the treatment of addiction, the inhibition of dopamine signaling can reduce the rewarding effects of drugs of abuse and decrease the likelihood of relapse.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole are dependent on the specific application. In general, this compound has been shown to have a high affinity for dopamine D3 receptors and a low affinity for other dopamine receptors. This selectivity allows for the specific targeting of dopamine D3 receptors and can lead to a reduction in dopamine signaling in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole in lab experiments include its high selectivity for dopamine D3 receptors, its potential use as a radioligand for imaging dopamine D3 receptors, and its potential use in the treatment of addiction, schizophrenia, and Parkinson's disease. The limitations of using FMPD in lab experiments include its potential toxicity and the limited availability of this compound.
Zukünftige Richtungen
There are several future directions for research on 2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole. These include the development of new synthetic methods for this compound, the exploration of its potential use as a radioligand for imaging dopamine D3 receptors, and the investigation of its potential use in the treatment of addiction, schizophrenia, and Parkinson's disease. Additionally, further research is needed to understand the full range of biochemical and physiological effects of FMPD and its potential toxicity.
In conclusion, 2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole is a chemical compound that has significant potential for use in various fields such as neuroscience, pharmacology, and medicinal chemistry. Its high selectivity for dopamine D3 receptors and potential use as a radioligand make it a promising compound for future research. However, further investigation is needed to understand its full range of effects and potential limitations.
Synthesemethoden
The synthesis method for 2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole involves the reaction of 4-(4-Fluorophenoxy)piperidine with 2-(chloromethyl)-1-methylbenzimidazole in the presence of a base. The reaction is carried out in a solvent such as DMF or DMSO at a high temperature. The resulting product is then purified using column chromatography to obtain a pure form of 2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole.
Wissenschaftliche Forschungsanwendungen
2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. This compound is known to act as a selective dopamine D3 receptor antagonist and has been studied for its potential use in the treatment of addiction, schizophrenia, and Parkinson's disease. Additionally, FMPD has been studied for its potential use as a radioligand for imaging dopamine D3 receptors in the brain.
Eigenschaften
IUPAC Name |
2-[[4-(4-fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c1-23-19-5-3-2-4-18(19)22-20(23)14-24-12-10-17(11-13-24)25-16-8-6-15(21)7-9-16/h2-9,17H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPOSBCVYSKJLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCC(CC3)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.